Inauhzin Inauhzin Inauhzin is a cell-permeable, SIRT1 inhibitor (IC50 = 0.7-2 µM) that reactivates p53 by inhibiting SIRT1 deacetylation activity. It binds directly to SIRT1 and does not affect SIRT2, SIRT3, or HDAC8.1 Inauhzin has been shown to inhibit cell proliferation by inducing p53-dependent apoptosis in various human cancer cells (IC50s = 5.4, 51.9, 3.2, 33.9, and 85.4 µM for H460, H1299, A549, HT-29, and WI38 cells, respectively), as well as in xenograft tumors derived from H460 cells. It has also been shown to activate p53 synergistically with the Mdm2 inhibitor nutlin-3, sensitizing cancer cells to cisplatin and doxorubicin.
Inauhzin is a potent SIRT inhibitor, which effectively reactivates p53 by inhibiting SIRT1 activity, promotes p53-dependent apoptosis of human cancer cells without causing apparently genotoxic stress. Moreover, Inauhzin stabilizes p53 by increasing p53 acetylation and preventing MDM2-mediated ubiquitylation of p53 in cells, though not directly in vitro. Remarkably, Inauhzin inhibits cell proliferation, induces senescence and tumour-specific apoptosis, and represses the growth of xenograft tumours derived from p53-harbouring H460 and HCT116 cells without causing apparent toxicity to normal tissues and the tumour-bearing SCID mice.
Brand Name: Vulcanchem
CAS No.: 309271-94-1
VCID: VC0548213
InChI: InChI=1S/C25H19N5OS2/c1-2-19(33-25-27-23-22(28-29-25)15-9-3-4-10-16(15)26-23)24(31)30-17-11-5-7-13-20(17)32-21-14-8-6-12-18(21)30/h3-14,19H,2H2,1H3,(H,26,27,29)
SMILES: CCC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)SC4=NC5=C(C6=CC=CC=C6N5)N=N4
Molecular Formula: C25H19N5OS2
Molecular Weight: 469.6 g/mol

Inauhzin

CAS No.: 309271-94-1

Cat. No.: VC0548213

Molecular Formula: C25H19N5OS2

Molecular Weight: 469.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Inauhzin - 309271-94-1

Specification

CAS No. 309271-94-1
Molecular Formula C25H19N5OS2
Molecular Weight 469.6 g/mol
IUPAC Name 1-phenothiazin-10-yl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butan-1-one
Standard InChI InChI=1S/C25H19N5OS2/c1-2-19(33-25-27-23-22(28-29-25)15-9-3-4-10-16(15)26-23)24(31)30-17-11-5-7-13-20(17)32-21-14-8-6-12-18(21)30/h3-14,19H,2H2,1H3,(H,26,27,29)
Standard InChI Key VHUOXERIKQWIJE-UHFFFAOYSA-N
SMILES CCC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)SC4=NC5=C(C6=CC=CC=C6N5)N=N4
Canonical SMILES CCC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)SC4=NC5=C(C6=CC=CC=C6N5)N=N4
Appearance white solid powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Inauhzin features a complex bicyclic structure comprising two distinct heterocyclic systems:

  • A 10H-phenothiazine ring system (G2 region) containing a sulfur atom at position 10

  • A 5H- triazino[5,6-b]indole moiety (G1 region)
    These two rings connect via a thioether-linked butanone bridge (CCC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)SC4=NC5=C(C6=CC=CC=C6N5)N=N4) . The molecule's three-dimensional conformation allows simultaneous interaction with multiple cellular targets, particularly SIRT1 and p53 regulatory complexes .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular Weight469.6 g/mol
XLogP35.7
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7
Rotatable Bonds5
Topological Polar SA127 Ų

Data derived from PubChem computational analyses .

Mechanism of Action: Dual Modulation of p53 Pathways

SIRT1 Inhibition and p53 Acetylation

Inauhzin exerts its anticancer effects primarily through SIRT1 inhibition, increasing acetylated p53 levels by 3-5 fold in cancer cells compared to normal fibroblasts . This acetylation occurs at lysine residues 382 and 320, critical for p53's transcriptional activity. Unlike DNA-damaging agents, INZ achieves p53 stabilization without causing γ-H2AX phosphorylation, indicating a non-genotoxic mechanism .

MDM2 Interaction Dynamics

The compound modulates the p53-MDM2 regulatory axis through two complementary mechanisms:

  • Direct stabilization: Acetylated p53 resists MDM2-mediated ubiquitination, increasing half-life from 20 minutes to >4 hours

  • Synergistic targeting: Combined with Nutlin-3 (MDM2-p53 binding inhibitor), INZ reduces tumor volume by 78% in H460 xenografts versus 45% for monotherapy

Table 2: Comparative Efficacy in Cancer Cell Lines

Cell Linep53 StatusEC<sub>50</sub> (μM)p21 Induction (Fold)
H460 (lung)WT0.78.2
HCT116 +/+WT0.59.1
H1299 (lung)Null11.21.3
WI-38 (normal)WT>501.1

Data compiled from multiple experimental series .

Structure-Activity Relationship (SAR) Optimization

The 2012 analog study synthesized 46 derivatives, identifying critical functional groups :

Phenothiazine Modifications (G2 Region)

  • Sulfur replacement with methylene (Compound 8) improved potency 2-fold

  • Branch substitutions at R1 position maintained activity only with ethyl groups

  • Complete ring substitution (e.g., acridin replacement) abolished p53 activation

Triazinoindole Modifications (G1 Region)

  • Methyl groups at R3 enhanced activity (EC<sub>50</sub> 0.4 μM vs 1.2 μM for INZ)

  • Halogen substitutions at R2 increased cellular uptake but reduced specificity

  • The optimal analog (Compound 37) demonstrated:

    • 5-10× greater growth inhibition than INZ

    • EC<sub>50</sub> of 0.3 μM in H460 cells

    • 50-fold selectivity over normal fibroblasts

ParameterValue
Plasma Half-life3.7 h
Protein Binding92%
BBB PenetrationLimited (<5% ID/g)
MetabolitesGlucuronidated forms

Data from rodent pharmacokinetic studies .

Future Directions and Clinical Translation

Ongoing research focuses on:

  • Improving bioavailability through prodrug formulations

  • Developing brain-penetrant analogs for glioma therapy

  • Exploring combinations with immune checkpoint inhibitors

  • Phase I clinical trials anticipated by 2026 pending toxicity profiling

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